molecular formula C12H21NO3 B2502461 rac-(1R,3S)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid CAS No. 2377005-28-0

rac-(1R,3S)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid

Cat. No.: B2502461
CAS No.: 2377005-28-0
M. Wt: 227.304
InChI Key: RCADQIRMKGJSHI-QPUJVOFHSA-N
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Description

rac-(1R,3S)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid is a complex organic compound characterized by its unique cyclopentane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the cyclopentane ring, followed by the introduction of the dimethylcarbamoyl and carboxylic acid groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

rac-(1R,3S)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which rac-(1R,3S)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentane derivatives with different functional groups, such as:

  • 1,2,2-trimethylcyclopentane-1-carboxylic acid
  • 3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane

Uniqueness

rac-(1R,3S)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and combination of functional groups.

Properties

IUPAC Name

(1S,3R)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2)8(9(14)13(4)5)6-7-12(11,3)10(15)16/h8H,6-7H2,1-5H3,(H,15,16)/t8-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCADQIRMKGJSHI-QPUJVOFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@H](C1(C)C)C(=O)N(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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